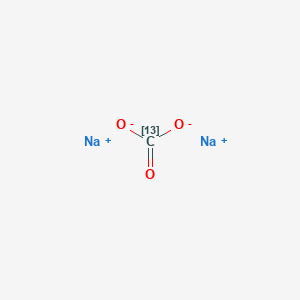

Sodium carbonate-13C

Description

The Role of Carbon-13 as a Foundational Isotopic Tracer

Carbon is the backbone of organic and biological molecules, making its isotope, carbon-13, an ideal tracer for a vast array of scientific inquiries. Carbon-13 accounts for approximately 1.1% of all natural carbon, with the vast majority being carbon-12. biorxiv.org The key property that makes ¹³C an exceptional isotopic tracer is its nuclear spin of ½. This property makes it NMR-active, allowing for the detailed structural analysis of carbon-containing molecules by ¹³C NMR spectroscopy. nih.gov

The use of ¹³C-labeled compounds, in conjunction with NMR and MS, provides invaluable insights:

Metabolic Flux Analysis: Tracing the flow of ¹³C atoms through metabolic pathways allows for the quantification of pathway activity. nih.govresearchgate.net

Structural Biology: ¹³C labeling is used to enhance NMR signals, enabling the determination of the three-dimensional structures of complex biomolecules like proteins and nucleic acids. nih.gov

Mechanistic Studies: Following the ¹³C label through a chemical reaction can reveal the mechanism of the reaction. fas.org

Environmental Science: The ratio of ¹³C to ¹²C in natural materials can provide information about geological processes and past climates. researchgate.net

The versatility and safety of Carbon-13 have established it as a cornerstone of modern tracer methodology in both the life sciences and physical sciences.

Overview of Sodium Carbonate-13C as a Key ¹³C-Labeled Precursor and Reagent

This compound serves as a fundamental and versatile starting material for introducing the ¹³C isotope into a wide range of organic molecules. Its utility stems from its role as a simple, one-carbon (C1) building block. While complex labeled molecules like [U-¹³C]-glucose are often used in metabolic studies, their synthesis ultimately relies on simpler ¹³C sources. isotope.com this compound represents one of these foundational precursors.

Its applications as a precursor and reagent are diverse:

Synthesis of Labeled Compounds: this compound can be used in the synthesis of other labeled molecules. For example, while not a direct precursor in all cases, it can serve as a reagent, such as a base, in reactions that synthesize ¹³C-labeled nucleobases for DNA and RNA research. nih.govnih.gov The synthesis of more complex molecules often starts with simple labeled precursors like ¹³C-carbon monoxide or ¹³C-hydrogen cyanide, which can be derived from basic carbonate sources. fas.org

Materials Science Research: A direct application of this compound is in the study of material properties and formation. In a notable study, ¹³C magic-angle spinning (MAS) NMR spectroscopy was used to investigate the glass-forming reactions between sodium carbonate and silica (B1680970) (SiO₂). acs.org By using Na₂¹³CO₃, researchers were able to identify and quantify reaction products and intermediates, including a transient carbon-bearing phase, providing critical insights into the chemistry of glass formation at the molecular level. acs.org

Table 1: Research Applications of this compound

| Research Area | Application | Analytical Technique Used | Key Findings |

|---|---|---|---|

| Materials Science | Investigation of glass-forming reactions between Na₂CO₃ and SiO₂. | ¹³C Magic-Angle Spinning (MAS) NMR Spectroscopy | Identification of crystalline and glassy reaction products and intermediates; detection of a transient NaCO₃⁻ complex at the grain surface. acs.org |

| Chemical Synthesis | Used as a reagent (base) in the synthesis of ¹³C-labeled nucleobases (e.g., [6-¹³C]-uracil). | Nuclear Magnetic Resonance (NMR) Spectroscopy | Facilitates key reaction steps in the multi-step synthesis of isotopically labeled components for DNA/RNA studies. nih.gov |

Historical Trajectory and Evolution of ¹³C-Isotope Applications in Research

The journey of carbon-13 from an isotopic curiosity to an indispensable research tool is a story of scientific and technological advancement. The concept of isotopes was first introduced in the early 20th century, but it was the work of Rudolph Schoenheimer in the 1930s that pioneered the use of stable isotopes as tracers to study metabolic pathways, famously revealing the dynamic state of body constituents. nih.gov

Initially, the use of ¹³C was limited by the difficulty and expense of its enrichment and the challenge of its detection. Early studies often relied on the more easily detectable radioactive isotope, carbon-14. However, the development and refinement of mass spectrometry and, crucially, nuclear magnetic resonance spectroscopy in the mid-20th century revolutionized the field. nih.gov

The evolution of analytical techniques was paramount to the expanded use of ¹³C:

Mass Spectrometry (MS): Enabled the precise measurement of isotope ratios, allowing researchers to quantify the incorporation of ¹³C into various molecules. f1000research.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The advent of Fourier-transform NMR and techniques like ¹³C direct detection made it possible to determine the exact position of ¹³C atoms within a molecule, providing unparalleled structural and mechanistic information. nih.govresearchgate.net

These technological advancements transformed ¹³C from a specialist tool into a mainstream analytical method, driving progress in fields as diverse as metabolic engineering, drug development, and materials science. The ability to synthesize specific ¹³C-labeled precursors, including fundamental building blocks like this compound, has been central to this evolution, enabling researchers to design increasingly sophisticated experiments to unravel the complexities of the molecular world. nih.govresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;oxo(113C)methanediolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+1;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBYLPFSWZWCQE-GOCMCNPZSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CNa2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.981 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93673-48-4 | |

| Record name | 93673-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Enrichment of Sodium Carbonate 13c

Strategies for ¹³C-Isotopic Incorporation into Carbonate Structures

The foundational strategy for producing ¹³C-labeled carbonates involves the use of a ¹³C-enriched precursor, most commonly ¹³C-labeled carbon dioxide (¹³CO₂). This enriched gas serves as the primary source of the heavy carbon isotope that is incorporated into the final carbonate product.

Several approaches can be used to achieve this incorporation:

Gas-Solid Carbonation: This method involves the direct reaction of ¹³CO₂ gas with a solid alkaline substrate. For instance, the carbonation of calcium hydroxide (B78521) (Ca(OH)₂) particles with ¹³CO₂ gas can produce ¹³C-enriched calcium carbonate (Ca¹³CO₃). osti.gov This can subsequently be converted to sodium carbonate-¹³C through a metathesis reaction.

Aqueous Solution-Based Synthesis: In this approach, ¹³CO₂ is bubbled through an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to form sodium bicarbonate-¹³C (NaH¹³CO₃) and subsequently sodium carbonate-¹³C. The efficiency of this process is dependent on factors like pH, temperature, and the partial pressure of the ¹³CO₂ gas.

Mechanochemical Methods: Ball-milling techniques have been explored for the isotopic labeling of carbonates. rsc.org This solvent-free or liquid-assisted grinding method can facilitate the incorporation of isotopes from labeled sources, such as labeled water, into the carbonate structure. rsc.org

Enzymatic and Biological Pathways: While less common for the bulk synthesis of inorganic carbonates, biological processes involving photosynthesis and other metabolic pathways naturally fractionate carbon isotopes. copernicus.orgnih.gov Understanding these pathways can provide insights into isotopic incorporation mechanisms, though they are not typically harnessed for direct synthesis of Na₂¹³CO₃.

Precursor Chemistry and Reaction Mechanisms in ¹³C-Labeled Sodium Carbonate Synthesis

The choice of precursor is pivotal in the synthesis of sodium carbonate-¹³C. The most direct precursor is ¹³C-labeled carbon dioxide. plitechnologies.com Other ¹³C-labeled precursors that can be converted to carbonate include ¹³C-labeled potassium cyanide (K¹³CN) and ¹³C-labeled urea. nih.gov

The primary reaction mechanism for the synthesis of sodium carbonate-¹³C from ¹³CO₂ and NaOH proceeds in two main steps in an aqueous medium:

Formation of Sodium Bicarbonate-¹³C: ¹³CO₂(g) + NaOH(aq) → NaH¹³CO₃(aq)

Conversion to Sodium Carbonate-¹³C: NaH¹³CO₃(aq) + NaOH(aq) → Na₂¹³CO₃(aq) + H₂O(l)

Alternatively, starting from a different precursor like ¹³C-labeled calcium carbonate, a double displacement (metathesis) reaction can be employed:

Ca¹³CO₃(s) + Na₂SO₄(aq) → Na₂¹³CO₃(aq) + CaSO₄(s)

In this case, the less soluble calcium sulfate (B86663) precipitates, leaving the desired sodium carbonate-¹³C in the solution, from which it can be isolated.

Techniques for Achieving High Isotopic and Chemical Purity in Sodium Carbonate-¹³C

Achieving high isotopic and chemical purity is paramount for the applications of sodium carbonate-¹³C. Commercial products often boast isotopic purities of 99 atom % ¹³C and chemical purities of 98% or higher. isotope.comisotope.comeurisotop.com

Isotopic Purity Enhancement:

Enriched Precursors: The primary factor determining the final isotopic purity is the enrichment level of the initial ¹³C precursor, such as ¹³CO₂. Methods like cryogenic distillation of carbon monoxide (CO) or carbon tetrafluoride (CF₄) are used to produce highly enriched ¹³C sources. tn-sanso.co.jp

Controlled Reaction Conditions: Minimizing isotopic dilution from atmospheric CO₂ is crucial. This can be achieved by conducting the synthesis in a closed system or under an inert atmosphere.

Chemical Purification Techniques:

Recrystallization: This is a standard method for purifying solid compounds. Sodium carbonate-¹³C can be dissolved in a suitable solvent (like water) at an elevated temperature and then allowed to cool, causing the purified compound to crystallize out, leaving impurities in the solution.

Washing: The synthesized product can be washed with specific solvents to remove unreacted precursors and by-products.

Drying: After purification, the sodium carbonate-¹³C is typically dried under vacuum or at an elevated temperature to remove any residual solvent or moisture. chemrxiv.org

Analytical Verification:

Mass Spectrometry: Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for determining the precise ¹³C/¹²C ratio and confirming the isotopic enrichment of the final product. researchgate.netoiv.int Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze for volatile impurities.

NMR Spectroscopy: ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to confirm the presence and position of the ¹³C label within the carbonate molecule and to assess isotopic purity. researchgate.net

Scalability and Efficiency Considerations in ¹³C-Labeled Carbonate Production

The transition from laboratory-scale synthesis to industrial-scale production of sodium carbonate-¹³C presents several challenges and considerations.

Reaction Yield: Optimizing reaction conditions to maximize the yield is essential for economic viability. This includes controlling parameters like temperature, pressure, pH, and reactant concentrations.

Process Control and Automation: For large-scale production, robust process control and automation are necessary to ensure consistent product quality and safety.

Waste Management: The disposal or recycling of by-products and waste streams must be considered, especially when dealing with potentially hazardous materials.

The table below summarizes different synthesis strategies and their scalability potential.

| Synthesis Method | Typical Scale | Key Advantages | Key Challenges |

| Gas-Solid Carbonation | Lab to Industrial | Can be a continuous process. | Heat and mass transfer limitations can affect efficiency at large scales. |

| Aqueous Solution Synthesis | Lab to Pilot | Good control over reaction conditions. | Requires handling of large volumes of solutions; potential for isotopic dilution. |

| Metathesis Reaction | Lab-scale | Simple procedure. | Efficiency depends on the solubility difference of the products. |

| Mechanochemical Synthesis | Specialized/Lab-scale | Solvent-free or reduced solvent use. | Scalability can be limited by the size and efficiency of milling equipment. |

Advanced Analytical Techniques for ¹³c Detection and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C-Labeled Carbonates

NMR spectroscopy is a cornerstone technique for the structural elucidation of molecules and the quantification of specific nuclei. For ¹³C-labeled compounds, it offers a direct window into the chemical environment of the labeled carbon atom.

¹³C NMR Chemical Shift Characterization of Carbonate Species

The chemical shift in ¹³C NMR provides valuable information about the electronic environment of the carbon nucleus. Different carbonate species exhibit distinct chemical shifts, allowing for their identification and characterization in solution and solid states. In aqueous solutions, the chemical shift of the carbonate species is sensitive to pH, reflecting the equilibrium between carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻). nih.govcdnsciencepub.com

For instance, the ¹³C chemical shifts for these species have been reported as follows: CO₂(aq) at 125.9 ppm, HCO₃⁻(aq) at 161.3 ppm, and CO₃²⁻(aq) at 169.5 ppm. cdnsciencepub.com The observed chemical shift in a sample can, therefore, indicate the dominant carbonate species present. In solid-state NMR, different polymorphs or coordination environments of the carbonate ion can also lead to variations in the chemical shift. For example, studies on metal-organic frameworks have shown that monodentate and bidentate carbonate species can be distinguished by their ¹³C chemical shifts, which typically range from 163 to 168 ppm. escholarship.org

Table 1: Representative ¹³C NMR Chemical Shifts of Various Carbonate Species

| Carbonate Species | Chemical Shift (ppm) | State/Solvent | Reference |

|---|---|---|---|

| CO₂(aq) | 125.9 | Aqueous | cdnsciencepub.com |

| H₂CO₃ | 160.33 ± 0.03 | Aqueous (15% D₂O) | nih.gov |

| HCO₃⁻(aq) | 161.3 | Aqueous | cdnsciencepub.com |

| CO₃²⁻(aq) | 169.5 | Aqueous | cdnsciencepub.com |

| Monodentate Carbonate | 166.5 - 167.2 | Solid-State | escholarship.org |

| Bidentate Carbonate | 163.3 - 165.1 | Solid-State | escholarship.org |

Quantitative ¹³C NMR for Precise Isotopic Abundance Determination

While ¹H NMR is more common for quantitative analysis due to its higher sensitivity, ¹³C NMR can be adapted for the precise determination of isotopic abundance, especially in enriched compounds like Sodium carbonate-¹³C. magritek.com However, the low natural abundance and smaller gyromagnetic ratio of ¹³C present sensitivity challenges. magritek.com To overcome these, techniques like polarization transfer from ¹H to ¹³C are employed, although this can introduce variability in signal enhancement across different carbon environments. magritek.com

For accurate quantification, a direct ¹³C detection approach with appropriate relaxation delays is often necessary to ensure full relaxation of the nuclei between pulses. The integral of the ¹³C signal is directly proportional to the number of ¹³C nuclei, allowing for the determination of the isotopic enrichment when compared to a known standard. magritek.com Recent studies have explored the use of ¹³C NMR as an alternative to IRMS for determining the ¹³C/¹²C ratio in carbonates, demonstrating a precision on the order of 1‰ with the use of a relaxation agent and an internal standard. researchgate.netcapes.gov.brnih.gov

Dynamic NMR Applications in Tracer Studies Utilizing ¹³C-Labeled Carbonates

Dynamic NMR (DNMR) techniques are invaluable for studying the kinetics and mechanisms of chemical and biological processes. When Sodium carbonate-¹³C is used as a tracer, DNMR can follow the incorporation and transformation of the ¹³C label in real-time. researchgate.net This is particularly useful in metabolic studies, where the flow of carbon through various metabolic pathways can be monitored. nih.gov

For example, by introducing ¹³C-labeled bicarbonate to a biological system, researchers can track the appearance of the ¹³C label in downstream metabolites, providing insights into metabolic fluxes. frontiersin.org Techniques such as hyperpolarization can dramatically increase the sensitivity of ¹³C NMR, enabling the observation of transient intermediates and the kinetics of rapid reactions that would otherwise be undetectable. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) in ¹³C-Labeled Carbonate Analysis

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios. It offers exceptional sensitivity and precision for determining the ¹³C/¹²C ratio in a wide range of samples, including carbonates.

Optimized Sample Preparation Protocols for ¹³C-IRMS

The accuracy of IRMS analysis is highly dependent on the meticulous preparation of the sample. For solid carbonate samples like Sodium carbonate-¹³C, the standard procedure involves conversion of the carbonate to carbon dioxide (CO₂) gas, which is then introduced into the mass spectrometer.

A common method is acid digestion, where the carbonate sample is reacted with an acid, typically anhydrous phosphoric acid (H₃PO₄), in a sealed vial under vacuum or a helium atmosphere. ucalgary.cait2isotopes.com This reaction quantitatively releases the carbon from the carbonate as CO₂. It is crucial to ensure that the sample is finely powdered and homogenous to guarantee complete reaction. ucalgary.caucdavis.edu The vials are often heated to facilitate the reaction, with reaction times varying depending on the carbonate mineralogy. ucalgary.cait2isotopes.com For dissolved inorganic carbon, the water sample is acidified in a sealed exetainer, and the evolved CO₂ in the headspace is analyzed. protocols.io

Table 2: Key Steps in Sample Preparation for Carbonate ¹³C-IRMS Analysis

| Step | Description | Purpose | Common Practice |

|---|---|---|---|

| Drying & Grinding | Samples are dried to remove water and ground to a fine powder. | Ensures homogeneity and complete reaction. | Oven drying; use of mortar and pestle. ucalgary.caucdavis.edu |

| Weighing | A precise amount of the powdered sample is weighed into a vial. | Accurate quantification and consistency. | Typically 0.3-2 mg of carbonate. ucalgary.cauga.edu |

| Acid Digestion | The sample is reacted with phosphoric acid in a sealed vial. | To quantitatively convert carbonate to CO₂ gas. | Reaction with 100% H₃PO₄ in an evacuated or He-purged exetainer. ucalgary.cait2isotopes.com |

| Gas Purification | Water and other potential contaminants are removed from the CO₂ gas. | To prevent interference in the mass spectrometer. | Cryogenic trapping (e.g., with liquid nitrogen). uga.edu |

High-Precision Measurement of ¹³C/¹²C Ratios in Carbonate Samples

Once the purified CO₂ gas is introduced into the IRMS, it is ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio. The instrument simultaneously measures the ion beams corresponding to the different isotopologues of CO₂ (e.g., ¹²C¹⁶O₂, ¹³C¹⁶O₂, ¹²C¹⁷O¹⁶O).

The ratio of the ion currents for mass 45 (primarily ¹³C¹⁶O₂) and mass 44 (primarily ¹²C¹⁶O₂) is used to determine the ¹³C/¹²C ratio of the sample. This ratio is typically expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard, Vienna Pee Dee Belemnite (VPDB). oiv.int Modern IRMS instruments can achieve a precision of 0.05‰ or better for δ¹³C measurements. oiv.int To ensure accuracy, the sample measurements are bracketed by analyses of calibrated internal reference materials that are traceable to international standards. ucalgary.cait2isotopes.com This corrects for any instrumental drift during the analytical session. ucalgary.ca

Integration of IRMS with Chromatographic Techniques for Compound-Specific Analysis

The coupling of Isotope Ratio Mass Spectrometry (IRMS) with chromatographic techniques represents a powerful approach for compound-specific isotope analysis. This hyphenated method allows for the separation of complex mixtures by chromatography followed by the high-precision isotopic analysis of the individual eluted compounds.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds. ucdavis.edu In this setup, compounds separated by a gas chromatograph are combusted into simpler gases like CO₂, which are then introduced into the IRMS for isotopic ratio measurement. ucdavis.edu This method has been successfully applied to the analysis of various ¹³C-labeled compounds, including amino acids and fatty acids. ucdavis.eduresearchgate.net High-temperature GC-C-IRMS has even been explored for the analysis of larger molecules, demonstrating its versatility. plymouth.ac.uk

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) offers a solution for the analysis of non-volatile and thermally labile compounds, such as carbohydrates and peptides. elementar.com The interface for LC-IRMS typically involves a wet chemical oxidation step to convert the organic carbon in the separated compounds into CO₂ for subsequent IRMS analysis. elementar.comfranceenvironnement.com This technique has proven valuable in food authenticity studies and metabolic research. researchgate.netthermofisher.com Recent advancements have led to the development of two-dimensional LC-IRMS, which expands the applicability to eluents containing organic solvents. nih.gov

The primary advantage of these integrated techniques is the ability to determine the isotopic composition of individual compounds within a complex matrix, providing a much more detailed picture than bulk isotopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for ¹³C-Labeled Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in metabolic flux analysis and the study of ¹³C-labeled metabolites. creative-proteomics.comnih.gov Its high sensitivity, robustness, and excellent separation capacity make it ideal for analyzing complex biological mixtures. creative-proteomics.com In metabolic studies, organisms are often fed a ¹³C-labeled substrate, and GC-MS is used to track the incorporation of the ¹³C isotope into various metabolites. creative-proteomics.comwikipedia.org

The process typically involves the extraction of metabolites, derivatization to increase their volatility, separation on a GC column, and detection by a mass spectrometer. nih.gov The mass spectrometer provides information on the mass-to-charge ratio of the fragments, which allows for the identification and quantification of the different isotopologues (molecules that differ only in their isotopic composition). nih.gov This data is crucial for calculating metabolic fluxes and understanding the activity of different metabolic pathways. nih.govnih.gov

GC-MS is particularly well-suited for the analysis of a wide range of metabolites, including amino acids, organic acids, and sugars. nih.govnih.gov While conventional GC-MS can be used, coupling with an isotope ratio mass spectrometer (IRMS) in GC-C-IRMS provides higher precision for measuring ¹³C enrichment, especially at low levels. researchgate.netnih.gov

Table 1: Key Features of GC-MS in ¹³C-Labeled Metabolite Analysis

| Feature | Description | Relevance to ¹³C Analysis |

|---|---|---|

| High Sensitivity | Ability to detect very small quantities of metabolites. | Crucial for analyzing low-abundance metabolites and detecting subtle changes in ¹³C incorporation. creative-proteomics.com |

| High Resolution Separation | Excellent separation of complex mixtures of metabolites by the gas chromatograph. | Allows for the accurate quantification of individual ¹³C-labeled metabolites without interference from other compounds. creative-proteomics.com |

| Mass Isotopomer Distribution (MID) | Provides information on the distribution of ¹³C isotopes within a molecule. | Essential for detailed metabolic flux analysis, offering insights into pathway activity that total enrichment data cannot provide. researchgate.net |

| Robustness and Reproducibility | Provides consistent and reliable results across multiple analyses. | Ensures the accuracy and validity of metabolic flux calculations. creative-proteomics.com |

Emerging Spectroscopic and Spectrometric Approaches for ¹³C Detection

While mass spectrometry-based techniques are dominant, several emerging spectroscopic and spectrometric methods are showing promise for the detection and analysis of ¹³C-labeled compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹³C-NMR, is a powerful non-destructive technique that provides detailed information about the structure and position of ¹³C atoms within a molecule. solubilityofthings.comnmr-bio.com Recent advancements in NMR, such as the development of novel pulse sequences and the use of internal isotopic references, have improved its sensitivity and accuracy for position-specific isotope analysis. nih.govosti.govnih.gov Combining NMR with stable isotope tracing, a technique known as stable isotope-resolved metabolomics (SIRM), allows for the detailed tracking of carbon atoms through metabolic pathways. uii.ac.id

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offers ultra-high resolution and mass accuracy, enabling the fine separation of isotopologues and the identification of unknown ¹³C-labeled compounds. researchgate.net

Cavity Ring-Down Spectrometry (CRDS) is another emerging technique, particularly for the analysis of ¹³C in gaseous samples like CO₂. It has been used for measuring the isotopic composition of dissolved inorganic carbon (DIC). iodp.org

These emerging techniques offer complementary information to traditional mass spectrometry and have the potential to provide new insights into systems studied with ¹³C tracers.

Comparative Assessment of Analytical Methodologies for ¹³C-Labeled Carbonates

The choice of analytical technique for ¹³C-labeled carbonates depends on several factors, including the required precision, sample matrix, and the specific research question.

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision δ¹³C analysis of carbonates. h-expertise-services.comoriginanalytical.com The sample is typically reacted with phosphoric acid to produce CO₂ gas, which is then analyzed by the IRMS. skidmore.edu This method provides excellent precision, often better than 0.1‰. iodp.orgoriginanalytical.com Automated systems like the GasBench and Kiel IV Carbonate Device are commonly used for sample preparation and introduction into the IRMS. skidmore.edu A comparison between the GasBench and an elemental analyzer (EA) coupled to an IRMS showed that both techniques can produce similar δ¹³C values for pure calcium carbonate, with the GasBench offering slightly better precision for samples with lower carbonate content. slideshare.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) , while not as precise as IRMS for bulk isotopic ratios, offers the significant advantage of providing mass isotopomer distribution (MID) data. researchgate.net This information is invaluable for metabolic studies where understanding the labeling pattern within a molecule is crucial. For very low ¹³C enrichments, GC-C-IRMS is superior to conventional GC-MS in terms of accuracy and reproducibility. researchgate.netnih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is advantageous for analyzing dissolved inorganic carbon (DIC) and can be coupled with IRMS for compound-specific analysis of related organic compounds. creative-proteomics.com

Secondary Ion Mass Spectrometry (SIMS) provides in-situ, microscopic-scale isotopic analysis of carbonates without the need for physical sample extraction, which is beneficial for understanding spatial variations in isotopic composition. h-expertise-services.com

Table 2: Comparison of Analytical Techniques for ¹³C-Labeled Carbonates

| Technique | Primary Application | Advantages | Limitations |

|---|---|---|---|

| IRMS | High-precision bulk δ¹³C analysis. h-expertise-services.comoriginanalytical.com | Highest precision and accuracy for isotopic ratios. iodp.orgoriginanalytical.com | Provides bulk isotopic composition, no information on molecular structure. |

| GC-C-IRMS | Compound-specific δ¹³C analysis of volatile compounds. researchgate.net | High precision for individual compounds, good for low enrichments. researchgate.netnih.gov | Requires derivatization for non-volatile compounds. nih.gov |

| GC-MS | Metabolic flux analysis, mass isotopomer distribution. researchgate.netcreative-proteomics.com | Provides detailed labeling patterns within molecules. researchgate.net High throughput. nih.gov | Lower precision for isotopic ratios compared to IRMS. researchgate.net |

| LC-IRMS | Compound-specific δ¹³C analysis of non-volatile compounds. elementar.com | Analyzes thermally labile and polar compounds without derivatization. researchgate.net | Historically limited to aqueous mobile phases, though advancements are being made. nih.gov |

| NMR Spectroscopy | Position-specific isotope analysis, structural elucidation. solubilityofthings.com | Non-destructive, provides detailed structural information. solubilityofthings.comuii.ac.id | Lower sensitivity compared to mass spectrometry. mdpi.com |

| SIMS | In-situ micro-scale isotopic analysis. h-expertise-services.com | High spatial resolution, analysis of solid surfaces. h-expertise-services.com | Complex instrumentation and data analysis. |

Applications of Sodium Carbonate 13c in Biological and Biochemical Systems Research

Elucidation of Metabolic Pathways and Carbon Flux Analysis

The core application of Sodium Carbonate-¹³C lies in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the rates (fluxes) of intracellular metabolic reactions. rsc.orgworktribe.com In a typical ¹³C-MFA experiment, organisms or cells are supplied with Sodium Carbonate-¹³C, often as a source of ¹³CO₂, or sodium bicarbonate-¹³C. rsc.orgnih.govplos.org The ¹³C atoms are then incorporated into various metabolites as the organism undergoes its normal metabolic processes. By analyzing the distribution of ¹³C in these metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the activity of different metabolic pathways. rsc.orgworktribe.com This method is instrumental in identifying new metabolic routes, understanding cellular responses to genetic or environmental changes, and optimizing biotechnological processes. rsc.org

Carbon Assimilation and Utilization Dynamics in Diverse Organisms

Sodium Carbonate-¹³C is used to study how different organisms assimilate and utilize inorganic carbon. For instance, in the microalga Chlamydomonas reinhardtii, experiments using ¹³C-labeled sodium bicarbonate have shown efficient uptake of the label during the light phase (photoautotrophy), leading to the synthesis of starch and lipids. nih.govresearchgate.net The decline of the ¹³C-bicarbonate signal in the NMR spectrum over time corresponds with the appearance of signals from these storage compounds, providing a direct measure of carbon fixation and its subsequent metabolic fate. nih.govresearchgate.net

Similarly, studies on mycobacteria, including the pathogen Mycobacterium tuberculosis, have utilized [¹³C]sodium bicarbonate to confirm that these bacteria can fix CO₂ from their environment into biomass. nih.govplos.org This anaplerotic reaction, where CO₂ is incorporated into metabolic intermediates, is a crucial aspect of their metabolism, particularly during growth on substrates like glycerol. nih.govplos.org The detection of ¹³C in amino acids derived from cellular proteins after feeding with labeled bicarbonate provides definitive evidence of this carbon fixation pathway. nih.govplos.org

Detailed Studies in Plant Metabolism, Photosynthesis, and Carbon Allocation

In plant biology, Sodium Carbonate-¹³C is often converted to ¹³CO₂ to trace the path of carbon from photosynthesis to its allocation throughout the plant. weizmann.ac.ilscispace.com Pulse-chase experiments, where a plant is exposed to a short pulse of ¹³CO₂, allow researchers to follow the movement of newly fixed carbon from the source leaves to sink tissues like roots, stems, and developing leaves. weizmann.ac.ilnih.gov

A study on the effect of drought and nutrient deficits on carbon allocation in a plant-soil-microbe system used ¹³C-labeled sodium carbonate to generate ¹³CO₂ for labeling. scispace.com The results showed that drought significantly altered carbon distribution, reducing allocation to the stem and roots while increasing it to the soil. scispace.com Nutrient availability also played a key role; for example, nitrogen deficit decreased the amount of labeled carbon transferred to microbial biomass. scispace.com Such studies are crucial for understanding how plants respond to environmental stress and how carbon is cycled within ecosystems.

Table 1: ¹³C Allocation in Wheat Plants After 13 Weeks of ¹³CO₂ Exposure This table shows the distribution of the ¹³C isotope in different parts of wheat plants after being exposed weekly to ¹³CO₂. The data demonstrates a relatively uniform distribution of the assimilated carbon.

| Plant Part | ¹³C Abundance (atom%) |

|---|---|

| Grain | 3.41 |

| Chaff | 3.41 |

| Stem | 3.65 |

| Root | 3.50 |

| Leaf | 3.99 |

Data sourced from a study on pulse-labeling methods for generating ¹³C-enriched plant materials. researchgate.net

Investigation of Microbial Metabolic Processes and Intra-Ecosystem Carbon Cycling

Sodium Carbonate-¹³C is a vital tool for investigating microbial metabolism and its role in ecosystem-level carbon cycling. rsc.org In many microbial systems, particularly those involving photosynthesis or chemosynthesis, bicarbonate is a primary carbon source. frontiersin.orgmdpi.com By tracing the incorporation of ¹³C from labeled bicarbonate into microbial biomass and metabolic byproducts, scientists can unravel the complex food webs and nutrient exchange networks within microbial communities. nih.gov

For example, research on vertically structured microbial mats used ¹³C-labeled bicarbonate to track the flow of photosynthetically fixed carbon. nih.gov The study found that carbon mobility was highest during the day, with rapid transfer of ¹³C from cyanobacterial primary producers to associated heterotrophic bacteria. nih.gov This highlights the tight coupling and rapid carbon exchange that occurs in these spatially organized communities.

In the context of soil microbiology, ¹³C labeling helps to quantify the flow of carbon from plants to rhizosphere microbes. oup.com Studies have shown that a significant portion of carbon fixed by plants is exuded by roots and rapidly incorporated into the biomass of soil microorganisms, demonstrating the critical link between plant productivity and soil microbial activity. oup.com

Understanding Animal Biosynthetic Pathways through ¹³C Tracing

While glucose and amino acids are more common tracers in animal studies, Sodium Carbonate-¹³C (as a source of ¹³CO₂) plays a role in understanding specific carboxylation reactions. biorxiv.org Carboxylation is the addition of a CO₂ molecule to a substrate, a key step in several biosynthetic pathways, including the synthesis of fatty acids and some amino acids.

A notable example is the study of pyruvate (B1213749) carboxylase activity, an enzyme that converts pyruvate to oxaloacetate, an important intermediate in the TCA cycle. biorxiv.org In vivo tracing studies have shown that ¹³CO₂, produced from the metabolism of other ¹³C-labeled substrates like glucose or glutamine, can be re-fixed by pyruvate carboxylase. This leads to the appearance of metabolites with an additional carbon atom (e.g., citrate (B86180) M+1), which provides a measure of CO₂ recycling and anaplerotic flux in tissues. biorxiv.org

In a synthetic biology context, researchers attempting to engineer essential amino acid biosynthesis pathways in mammalian cells used ¹³C tracers, including ¹³C-pyruvate, to verify the de novo synthesis of valine. elifesciences.orgnih.gov While not directly using sodium carbonate, this work exemplifies the power of ¹³C tracing to confirm the function of newly introduced metabolic pathways in animal cells. elifesciences.orgnih.gov

Mechanistic Studies of Enzyme Kinetics and Carbon-Transforming Enzymatic Reactions

¹³C-labeled substrates, including bicarbonate, are used in NMR-based techniques to study the kinetics of carbon-transforming enzymes in vitro and in vivo. nih.gov Magnetization transfer spectroscopy, for instance, can measure the rate of chemical exchange between a substrate and a product in an enzyme-catalyzed reaction. nih.gov

Early studies utilized this method to investigate the kinetics of enzymes like carbonic anhydrase, which catalyzes the reversible hydration of CO₂ to bicarbonate. nih.gov More complex in vivo experiments can probe the flux through key metabolic enzymes. For example, the fixation of ¹³CO₂ (from labeled bicarbonate) into succinate (B1194679) was used to study CO₂ fixation reactions in the parasite Trypanosoma cruzi. nih.gov The specific labeling patterns observed in succinate confirmed the activity of CO₂-fixing enzymes and helped to delineate a reductive metabolic pathway. nih.gov

Tracing Carbon Dynamics in Cellular and Subcellular Environments

Sodium Carbonate-¹³C enables the investigation of carbon metabolism within the intricate compartments of a cell. By analyzing the isotopic labeling of metabolites isolated from different organelles (e.g., mitochondria, cytosol), researchers can understand how metabolic pathways are partitioned and regulated at a subcellular level.

Studies in human cells using advanced ¹³C tracing methods have provided detailed maps of metabolic pathway activity. nih.govnih.gov For instance, in neutrophil-like cells, ¹³C-metabolic flux analysis revealed significant metabolic rewiring during differentiation and immune stimulation. nih.gov The analysis showed that upon activation, these cells increase glucose uptake and flux through the pentose (B10789219) phosphate (B84403) pathway, likely to generate NADPH for producing reactive oxygen species. nih.gov

Furthermore, in vivo tracing experiments have highlighted the importance of CO₂ recycling in cellular metabolism. biorxiv.org The fixation of endogenous ¹³CO₂ (generated from the breakdown of other ¹³C-labeled nutrients) into metabolites like citrate and serine demonstrates significant cross-talk between different metabolic compartments and pathways. biorxiv.org This level of detail is crucial for a comprehensive understanding of cellular physiology in both healthy and diseased states.

Table 2: ¹³C Incorporation into Metabolites of Arabidopsis thaliana (Col-0) under Visible Light This table presents the percentage of ¹³C incorporated into various metabolites after 8 hours of ¹³CO₂ feeding, illustrating the dynamic changes in carbon flux through different metabolic pathways.

| Metabolite | ¹³C Incorporation (%) |

|---|---|

| Alanine | 50.49 |

| Glutamine | 14.83 |

| Leucine | 10.20 |

| Serine | 36.42 |

| Sucrose | 9.61 |

| Valine | 13.00 |

Data sourced from a study on BBX31/miP1b mediated metabolic readjustments. biorxiv.org

Real-Time Monitoring of Carbon Flow in Living Cells and Tissues

The ability to monitor metabolic processes as they happen provides invaluable insights into cellular function. Sodium Carbonate-13C and its derivatives are instrumental in the real-time monitoring of carbon flow. Its high solubility and rapid diffusion across cell membranes facilitate dynamic studies of metabolic flux and enzyme kinetics. scbt.com

One of the most advanced techniques for real-time metabolic analysis is hyperpolarized magnetic resonance spectroscopy (MRS). researchgate.net While this technique often uses hyperpolarized [1-¹³C]pyruvate, the detection of its metabolic product, [¹³C]bicarbonate, is a key indicator of specific enzyme activity. cam.ac.uknih.gov This enables the direct in vivo assessment of enzymatic activities in real-time. cam.ac.uk For instance, the conversion of hyperpolarized pyruvate to [¹³C]bicarbonate allows for the noninvasive monitoring of metabolic fluxes in live cells, providing data on the rates of key reactions within seconds of introducing the tracer. researchgate.net

In photosynthetic organisms and certain bacteria, ¹³C-labeled bicarbonate can be administered to cultures to track carbon fixation and its subsequent distribution through metabolic networks in real time. aiche.orgvanderbilt.edu By collecting samples at short time intervals, researchers can create a dynamic map of how carbon is assimilated into central metabolites, revealing the rapid adjustments cells make in response to environmental changes. vanderbilt.edu The labeling of intracellular metabolites can often be detected within seconds and typically reaches a steady state in under 10 minutes, allowing for a detailed temporal resolution of metabolic activity. nih.govvanderbilt.edu

Insights into Central Carbon Metabolic Pathways (e.g., Gluconeogenesis, Tricarboxylic Acid Cycle)

This compound is pivotal for elucidating the complex, interconnected pathways of central carbon metabolism, particularly gluconeogenesis and the tricarboxylic acid (TCA) cycle. When cells are supplied with [¹³C]bicarbonate, the ¹³C atom is incorporated into metabolic intermediates via carboxylating enzymes, such as pyruvate carboxylase (PC) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). cam.ac.ukpnas.orgfrontiersin.org Tracking the position of the ¹³C label in downstream metabolites like malate (B86768), aspartate, and glutamate (B1630785) via Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) provides quantitative data on the activity of these pathways. nih.govpnas.orgfrontiersin.org

In the liver, for example, the appearance of [¹³C]bicarbonate derived from hyperpolarized [1-¹³C]pyruvate is a direct marker of cataplerotic flux through PEPCK, a key step in gluconeogenesis. cam.ac.uknih.govpnas.org Studies in fasted rats have shown that inhibiting PEPCK nearly eliminates the [¹³C]bicarbonate signal, confirming its origin from the gluconeogenic pathway. cam.ac.uk Furthermore, ¹³C isotopomer analysis of glutamate can distinguish between the activity of pyruvate dehydrogenase (PDH) and anaplerotic flux via PC, revealing that in the liver, anaplerosis can be sevenfold greater than PDH flux. nih.gov

In microorganisms, ¹³C-bicarbonate labeling experiments have been used to confirm the directionality and activity of the TCA cycle. frontiersin.org For example, in Clostridium thermocellum, the detection of two-carbon labeled oxaloacetate from [¹³C]bicarbonate and [1-¹³C]pyruvate confirmed a strong anaplerotic activity via the malate shunt. frontiersin.org The specific labeling patterns observed in amino acids derived from TCA cycle intermediates, such as glutamate and aspartate, allow researchers to map the operational routes of the cycle. frontiersin.org

The table below summarizes key research findings on the use of ¹³C-labeled precursors to investigate central carbon metabolism.

Table 1: Research Findings on Central Carbon Metabolism Using ¹³C Tracers

| Organism/System | ¹³C Tracer Used | Key Pathway Investigated | Major Finding | Reference |

|---|---|---|---|---|

| Perfused Mouse Liver | Hyperpolarized [1-¹³C]pyruvate | TCA Cycle, Gluconeogenesis | The primary source of [¹³C]bicarbonate is flux through pyruvate carboxylase followed by PEPCK, serving as a diagnostic for these pathways. | nih.govpnas.org |

| Fasted Rats | Hyperpolarized [1-¹³C]pyruvate | Gluconeogenesis | The [¹³C]bicarbonate signal originates from flux through PEPCK, making it a viable in vivo marker for hepatic gluconeogenesis. | cam.ac.uk |

| Clostridium thermocellum | ¹³C-Bicarbonate | TCA Cycle, Amino Acid Biosynthesis | Revealed a broken TCA cycle in the oxidative direction and confirmed high activity of the anaplerotic malate shunt. | frontiersin.org |

| Humans | [U-¹³C]propionate | TCA Cycle, Gluconeogenesis | NMR isotopomer analysis of urinary metabolites provided quantitative flux values for PEPCK and the TCA cycle. | wustl.edunih.gov |

| Cyanobacterium Synechocystis 6803 | ¹³C-Bicarbonate | Photoautotrophic Metabolism | Enabled the first comprehensive flux analysis in a fully autotrophic system, revealing rapid labeling of central metabolites. | vanderbilt.edu |

Investigations into Fatty Acid and Lipid Biosynthesis Pathways

The synthesis of fatty acids and complex lipids is a fundamental anabolic process. This compound, often by providing a source of ¹³CO₂, is used to trace the incorporation of newly fixed carbon into these molecules. nih.govresearchgate.netmdpi.com In photosynthetic organisms like microalgae, ¹³CO₂ is the primary carbon source. By monitoring the progressive incorporation of ¹³C into different fatty acids and lipid classes over time, researchers can delineate the synthesis routes and understand the dynamics of lipid accumulation. researchgate.netmdpi.comresearchgate.net

For example, studies in the diatom Chaetoceros muelleri using ¹³CO₂ labeling followed the enrichment of ten different fatty acids. mdpi.com The results showed that C18 polyunsaturated fatty acids were rapidly enriched, and by comparing enrichment in polar versus neutral lipids, the study hypothesized the existence of acyl-editing mechanisms connecting these two lipid pools. mdpi.com In the green microalga Tetradesmus obliquus, ¹³C-MFA showed that under nitrogen-deficient conditions, which induce lipid accumulation, there was an enhanced carbon flux from CO₂ into the precursors for fatty acid synthesis. researchgate.netresearchgate.net

In developing plant embryos, such as those of Physaria fendleri, ¹³C-labeling studies have uncovered unconventional pathways contributing to oil synthesis. nih.gov These experiments revealed that CO₂ released within the plastid can be re-fixed by the Rubisco shunt and channeled into fatty acid production, a mechanism that would be difficult to detect without isotopic tracers. nih.gov

The table below highlights findings from studies using ¹³C tracers to investigate lipid biosynthesis.

Table 2: Research Findings on Fatty Acid and Lipid Biosynthesis Using ¹³C Tracers

| Organism | ¹³C Tracer Used | Pathway/Process Investigated | Key Finding | Reference |

|---|---|---|---|---|

| Diatom Chaetoceros muelleri | ¹³CO₂ | Polyunsaturated Fatty Acid (PUFA) Synthesis | Revealed that EPA (20:5n-3) is produced by a combination of n-3 and n-6 pathways and suggested connectivity between polar and neutral lipid pools. | mdpi.com |

| Microalga Tetradesmus obliquus | ¹³C Isotope Tracer (from CO₂) | Lipid Accumulation | Under nitrogen deficiency, carbon flux from CO₂ into lipid synthesis pathways (e.g., G3P, PEP) was enhanced. | researchgate.netresearchgate.net |

| Plant Physaria fendleri | ¹³C-Labeled Substrates | Hydroxy Fatty Acid Synthesis | Identified non-conventional carbon sources for oil synthesis, including a "Rubisco shunt" that re-fixes CO₂ in the plastid. | nih.gov |

| Microalga Chlamydomonas reinhardtii | ¹³C Isotopic Labeling | Triacylglycerol (TAG) Accumulation | Showed that a significant portion of fatty acids for TAG synthesis, especially PUFAs, originates from pre-existing membrane lipids. | researchgate.net |

Isotopic Labeling Strategies for Advanced Proteomics and Metabolomics Research

In the fields of proteomics and metabolomics, stable isotope labeling is a cornerstone for accurate quantification of proteins and metabolites. researchgate.netsigmaaldrich.com this compound, or more commonly the ¹³CO₂ it generates, provides a simple and effective way to achieve ubiquitous labeling of an organism's proteome and metabolome. researchgate.netnih.gov This is particularly powerful for organisms capable of carbon fixation, such as plants and microalgae. nih.gov

One key strategy is Stable Isotope Labeling with Amino acids in Cell culture (SILAC), though this typically involves providing labeled amino acids. frontiersin.org A related and more comprehensive approach for autotrophs is to grow the entire organism in an atmosphere containing ¹³CO₂. nih.gov This leads to the incorporation of ¹³C into all carbon-containing biomolecules, including every amino acid and thus every protein. nih.gov The fully labeled proteome or metabolome can then be used as a complex internal standard, which is mixed with an unlabeled experimental sample. By analyzing the mixture with a mass spectrometer, the ratio of the heavy (¹³C, labeled) to light (¹²C, unlabeled) peak for each peptide or metabolite allows for precise relative quantification. researchgate.netfrontiersin.org

This metabolic labeling approach has been successfully implemented for the model plant Arabidopsis thaliana in specialized growth chambers that conserve the expensive ¹³CO₂ gas. nih.gov This method achieves high levels of enrichment (>95 atom% for amino acids), enabling highly accurate protein and metabolite turnover studies. nih.gov Similarly, for quantitative proteomics, ¹³C-based labeling avoids the chromatographic retention time shifts that can occur with deuterium (B1214612) (²H) labeling, improving analytical accuracy. researchgate.net These strategies are invaluable for studying the dynamic changes in protein and metabolite levels in response to genetic or environmental perturbations. frontiersin.orgresearchgate.net

Applications of Sodium Carbonate 13c in Environmental and Geochemical Sciences

Comprehensive Carbon Cycle Research in Natural Ecosystems

The use of ¹³C-labeled compounds is fundamental to elucidating the intricate workings of the global carbon cycle. By introducing Sodium carbonate-¹³C into specific ecosystems, researchers can follow the movement of carbon, quantify flux rates, and identify the mechanisms governing its transformation and storage.

Terrestrial Carbon Dynamics, Soil Carbon Input, and Rhizodeposition

Understanding the flow of carbon in terrestrial ecosystems is crucial for assessing soil health and its capacity for carbon sequestration. Sodium carbonate-¹³C is utilized to trace the path of carbon from plants into the soil, a process vital for the formation of soil organic matter (SOM).

One key application is in the study of rhizodeposition, the process by which plant roots release carbon compounds into the surrounding soil. This root-derived carbon is a primary energy source for soil microorganisms and a significant contributor to stable soil organic carbon pools. In these studies, plants are often exposed to ¹³CO₂ (which can be generated from ¹³C-labeled sodium carbonate), incorporating the labeled carbon into their tissues through photosynthesis. As the plant grows, it releases ¹³C-enriched exudates from its roots.

Researchers can then measure the ¹³C enrichment in various soil components to quantify the amount and fate of this rhizodeposited carbon. For instance, a study on Bromus erectus used ¹³C-labeling to measure the concentration of exudates in the soil adhering to roots. The isotopic composition (δ¹³C) of the root-adhering soil was compared with that of bulk soil to calculate the amount of newly added carbon from the plant. researchgate.net The difference in δ¹³C values between labeled and unlabeled soils allows for the calculation of carbon input from rhizodeposition. researchgate.net This technique helps determine how different plant species and environmental conditions influence the amount of carbon transferred to the soil, providing insights into soil carbon storage mechanisms. vliz.be Combining ¹³C labeling with other stable isotopes like ¹⁵N can further elucidate the coupled cycling of carbon and nitrogen in the plant-soil system. acs.org

| Parameter | Value | Unit |

|---|---|---|

| δ¹³C of Root-Adhering Soil (Labeled) | 480.5 | ‰ |

| δ¹³C of Bulk Soil (Labeled) | -5.5 | ‰ |

| δ¹³C of Root-Adhering Soil (Unlabeled) | -22.5 | ‰ |

| δ¹³C of Bulk Soil (Unlabeled) | -22.7 | ‰ |

| Total Soil Carbon Concentration | 1.67 | % |

| Calculated Exudate Concentration | 91.2 | mg ¹³C·kg⁻¹ soil |

This interactive table presents example calculations for determining root exudate concentration in soil using the ¹³C labeling method, based on data from a study on Bromus erectus. researchgate.net

Aquatic Carbon Cycling and Dissolved Inorganic Carbon (DIC) Dynamics

In aquatic systems, from freshwater rivers to the open ocean, Sodium carbonate-¹³C is instrumental in studying the dynamics of dissolved inorganic carbon (DIC). DIC exists as a mixture of aqueous carbon dioxide (CO₂), carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻) ions. The stable carbon isotope ratio of DIC (δ¹³C-DIC) is a powerful tracer for understanding the biogeochemical processes that control the carbon cycle in water bodies. usra.edu

By analyzing the δ¹³C-DIC, scientists can differentiate between various sources and sinks of carbon. For example, carbon from the dissolution of carbonate minerals has a different isotopic signature than carbon derived from the respiration of organic matter or from atmospheric CO₂ exchange. osti.gov In a study of the Chesapeake Bay, simultaneous measurements of DIC concentration and δ¹³C-DIC revealed that processes like CO₂ outgassing and carbonate precipitation were dominant in the northern upper bay, while primary production and organic carbon degradation controlled the carbon dynamics in the southern and middle bay. usra.edu Similarly, studies in river estuaries use δ¹³C-DIC to trace the mixing of freshwater and seawater, as well as the impacts of biological activity on carbon cycling. frontiersin.org

Introducing ¹³C-labeled sodium carbonate or bicarbonate into controlled aquatic environments (mesocosms) allows for direct tracing of DIC pathways. Researchers can follow the incorporation of ¹³C into phytoplankton during photosynthesis, its transfer through the food web, and its eventual fate, whether it is respired back to the DIC pool, exported to sediments as organic matter, or incorporated into the shells of calcifying organisms.

Atmospheric CO₂ Uptake, Exchange, and Sequestration Mechanisms

Sodium carbonate-¹³C is a valuable tool for investigating the exchange of CO₂ between the atmosphere and Earth's surface, and for developing carbon sequestration technologies. The isotopic analysis of atmospheric CO₂, facilitated by tracers, helps to partition the net CO₂ flux into its major components: uptake by the terrestrial biosphere and the oceans. goettingen-research-online.de

Plants preferentially take up the lighter ¹²C isotope during photosynthesis, leaving the atmosphere enriched in ¹³C. Conversely, the respiration of terrestrial ecosystems releases CO₂ depleted in ¹³C. By monitoring the changes in the atmospheric δ¹³C of CO₂, scientists can track the seasonal and interannual variations in terrestrial ecosystem productivity and respiration. goettingen-research-online.de Aircraft-based sampling campaigns, such as CARIBIC, measure δ¹³C(CO₂) in the upper troposphere and lower stratosphere to trace atmospheric transport and mixing processes that distribute CO₂ globally. copernicus.orgresearchgate.net

In the context of carbon capture and storage (CCS), Sodium carbonate-¹³C can be used as a reactive tracer to monitor the fate of injected CO₂. When CO₂ is sequestered in geological formations, such as deep-sea basalts, it can react with minerals to form stable carbonate minerals. By co-injecting ¹³C-labeled CO₂ or using ¹³C-labeled fluids, researchers can track the chemical transformation of the injected CO₂ into mineral form, verifying the long-term security of the storage. nih.gov Furthermore, aqueous sodium carbonate solutions are themselves studied as a medium for capturing CO₂ from industrial flue gas or directly from the air. nih.govresearchgate.net The efficiency of this capture process can be monitored using ¹³C NMR spectroscopy to quantify the conversion of carbonate to bicarbonate as CO₂ is absorbed. unifi.it

| Application Area | Methodology | Key Finding |

|---|---|---|

| Global CO₂ Source/Sink Partitioning | Monitoring atmospheric δ¹³C(CO₂) trends | Distinguishes between oceanic and terrestrial biosphere CO₂ uptake. goettingen-research-online.de |

| Atmospheric Transport & Mixing | Aircraft-based measurements of δ¹³C(CO₂) and other tracers (e.g., N₂O) | δ¹³C(CO₂) acts as a tracer for air mass movement in the upper troposphere/lower stratosphere. copernicus.orgresearchgate.net |

| CO₂ Sequestration Monitoring | Use of ¹³C-labeled CO₂ as a reactive tracer in geological storage sites | Confirms the mineralization of injected CO₂ into stable carbonate forms. nih.gov |

| CO₂ Capture Technology | ¹³C NMR analysis of sodium carbonate solutions during CO₂ absorption | Quantifies the reaction kinetics and efficiency of CO₂ capture. unifi.it |

This interactive table summarizes how ¹³C isotopes are used to study various aspects of the atmospheric carbon cycle.

Geochemical Investigations of Carbonate Systems

The isotopic signature of carbon is a cornerstone of geochemistry, providing a window into the formation and history of rocks and minerals. Sodium carbonate-¹³C is used in laboratory experiments to simulate natural processes and calibrate the isotopic tools used to interpret the geological record.

Mechanisms of Carbonate Mineral Precipitation and Dissolution

The formation and dissolution of carbonate minerals like calcite and aragonite are fundamental geochemical processes that influence global biogeochemical cycles and shape landscapes. The stable carbon isotope composition of these minerals provides crucial information about the conditions under which they formed.

Using ¹³C-labeled sodium carbonate in controlled laboratory experiments allows scientists to investigate the kinetic isotope effects that occur during mineral precipitation. Research has shown that the degree of ¹³C enrichment in the solid carbonate phase depends on the rate of precipitation; faster precipitation rates lead to less enrichment of ¹³C in the mineral. researchgate.net This kinetic fractionation is a critical factor to consider when interpreting the isotopic record of natural carbonates. For example, disequilibrium δ¹³C values found in carbonates from the Lost City hydrothermal field are interpreted as the result of rapid precipitation from a hydrothermal fluid under steep temperature and pH gradients. researchgate.net

By precipitating carbonate minerals from solutions with a known δ¹³C value (prepared using Sodium carbonate-¹³C), researchers can precisely quantify the isotopic fractionation factor between the dissolved inorganic carbon and the solid mineral phase under various conditions (e.g., temperature, pH, salinity). These experiments are essential for refining the models used to interpret the δ¹³C of natural carbonates found in sediments, soils, and rocks, allowing for more accurate reconstruction of past environmental conditions.

Reconstruction of Paleoenvironmental Conditions via Carbon Isotope Proxies

The stable carbon isotope composition (δ¹³C) of ancient materials serves as a powerful proxy for reconstructing past environmental and climatic conditions. The δ¹³C value of precipitated carbonates, such as those found in marine shells, lake sediments, and paleosols, reflects the δ¹³C of the dissolved inorganic carbon in the water from which they formed. goettingen-research-online.de This, in turn, is influenced by a range of environmental factors, including vegetation type (C₃ vs. C₄ plants), atmospheric CO₂ concentration, and oceanic circulation.

For example, the δ¹³C values of fossil tooth enamel from herbivores can be used to reconstruct the types of plants they consumed, providing insights into past ecosystems. frontiersin.org Similarly, the δ¹³C of land snail shells and rhizoliths (root concretions) from paleosol-loess sequences can reveal information about past vegetation cover and soil conditions. goettingen-research-online.de In marine environments, the δ¹³C of foraminifera shells is a key proxy for reconstructing past ocean circulation and carbon cycling.

Laboratory studies using ¹³C-labeled compounds are vital for calibrating these proxies. By understanding how factors like temperature and biological activity affect carbon isotope fractionation during carbonate formation, scientists can more accurately translate the δ¹³C values measured in the geological record into quantitative estimates of past environmental parameters. escholarship.org These reconstructions are essential for understanding the long-term dynamics of the Earth's climate system.

| Proxy Material | Information Reconstructed | Underlying Principle |

|---|---|---|

| Fossil Tooth Enamel | Paleodiet and paleovegetation (C₃ vs. C₄ plants) | The δ¹³C of enamel reflects the isotopic composition of the plants consumed by the animal. frontiersin.org |

| Marine Shell Carbonate | Sea surface temperature, past oceanic δ¹³C-DIC | The δ¹³C of the shell is related to the δ¹³C of the ambient dissolved inorganic carbon. escholarship.org |

| Paleosol Carbonates (e.g., rhizoliths) | Past vegetation type, soil CO₂ levels | The δ¹³C of pedogenic carbonates reflects the isotopic signature of soil respiration and plant cover. goettingen-research-online.de |

| Fossil Plant Tissues | Past atmospheric CO₂ levels (pCO₂) | The degree of carbon isotope discrimination in C₃ plants is related to the atmospheric CO₂ concentration. |

This interactive table provides examples of how the stable carbon isotope (¹³C) composition of different geological materials is used to reconstruct past environmental conditions.

Research on CO₂ Sequestration and Carbon Capture Technologies utilizing ¹³C Tracing

The long-term storage of carbon dioxide (CO₂) in geological formations, a process known as CO₂ sequestration or carbon capture and storage (CCS), is a critical strategy for mitigating climate change. Ensuring the safety and permanence of stored CO₂ is paramount, necessitating sophisticated monitoring technologies. Among these, the use of carbon-13 (¹³C) as an isotopic tracer has emerged as a powerful tool for tracking the fate of injected CO₂ and understanding subsurface geochemical processes.

Stable isotopes of injected CO₂ serve as valuable tracers because the CO₂ molecule itself carries the tracer signal. This method is particularly effective when the isotopic signature of the injected CO₂, specifically its δ¹³C value, is distinctly different from the baseline δ¹³C of the carbon dioxide naturally present in the storage reservoir. A significant difference, often recommended to be greater than 10 parts per thousand (‰), allows for clear identification and tracking of the injected CO₂ plume.

One of the most prominent and well-documented case studies for the application of ¹³C tracing in CO₂ sequestration is the Ketzin pilot site in Germany. At this site, CO₂ with a depleted δ¹³C value was injected into a saline aquifer, and its migration and geochemical interactions were monitored over several years. The distinct isotopic signature of the injected CO₂ allowed researchers to differentiate it from the native CO₂ in the reservoir's brine and surrounding geological formations.

Detailed Research Findings from the Ketzin Pilot Site:

Plume Migration and Leakage Detection: By analyzing the δ¹³C values of CO₂ in samples collected from monitoring wells, scientists were able to track the movement and spatial distribution of the injected CO₂ plume within the reservoir. This isotopic monitoring is also a crucial tool for early leakage detection. Any anomalous δ¹³C values in shallower aquifers or at the surface could indicate a potential escape of the stored CO₂.

Geochemical Reactions: The interaction of the injected, slightly acidic CO₂ with the reservoir rock and fluids can lead to a series of geochemical reactions, including the dissolution of existing carbonate minerals and the precipitation of new, secondary carbonates. These reactions are critical for the long-term, stable storage of CO₂ through a process called mineral trapping. ¹³C tracing helps in understanding these processes. As the injected ¹³CO₂ dissolves and reacts, the resulting dissolved inorganic carbon (DIC) and newly formed carbonate minerals will carry the ¹³C signature, providing evidence of these sequestration mechanisms.

Cap Rock Integrity: At the Ketzin site, the analysis of δ¹³C values in the cap rock overlying the reservoir provided no evidence of significant CO₂ infiltration. copernicus.org This demonstrated the integrity of the geological seal, a critical factor for the long-term security of the storage site.

The data from such tracing studies are instrumental in validating and refining reactive transport models that predict the long-term behavior of stored CO₂.

Below is an interactive data table summarizing typical δ¹³C values from a CO₂ sequestration monitoring project, based on findings from the Ketzin pilot site.

Interactive Data Table: δ¹³C Values in CO₂ Sequestration Monitoring

| Source/Reservoir Component | Typical δ¹³C Value (‰ vs VPDB) | Significance |

| Injected CO₂ | -30.0 ± 0.5 | Provides a distinct isotopic signature for tracing. researchgate.netcopernicus.org |

| Native Reservoir CO₂ (pre-injection) | -10 to -20 | Represents the baseline against which the injected CO₂ is tracked. copernicus.orgcopernicus.org |

| Reservoir Samples (post-injection) | -28 | Indicates the presence and mixing of the injected CO₂ with reservoir fluids. copernicus.org |

| Cap Rock | -10 to -20 | Values remaining close to baseline suggest no significant leakage from the reservoir. copernicus.orgcopernicus.org |

While large-scale injection studies often utilize CO₂ with a naturally distinct isotopic signature, the principle of ¹³C tracing can also be applied through the use of artificially enriched ¹³C tracers. Compounds like Sodium carbonate-¹³C can serve as a precursor for generating ¹³CO₂ for smaller-scale experiments or for "spiking" a portion of the injected CO₂ to enhance the tracer signal. This allows for highly controlled studies of CO₂ flow paths and reaction kinetics in geological media.

Applications of Sodium Carbonate 13c in Chemical and Materials Science Research

Mechanistic Studies of Carbon-Based Chemical Reactions

The ability to precisely track the movement and transformation of carbon atoms is fundamental to understanding the intricate mechanisms of chemical reactions. Sodium carbonate-13C serves as a powerful isotopic tracer in these investigations.

Reaction Pathway Elucidation and Intermediates Identification using Isotopic Tracers

By incorporating ¹³C-labeled sodium carbonate into a reaction system, researchers can follow the fate of the carbonate carbon atom throughout the reaction process. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, and mass spectrometry are employed to detect and quantify the ¹³C label. This allows for the identification of reaction intermediates and the elucidation of complex reaction pathways by observing where the ¹³C label appears and how it is distributed among different molecular species cymitquimica.comscbt.com. For instance, in reactions involving the formation of new carbon-carbon bonds or the transformation of carbonate species, the ¹³C label can pinpoint the origin of specific carbon atoms within the products researchgate.net.

Assessment of Kinetic Isotope Effects (KIE) in Carbonate-Involved Reactions

Kinetic Isotope Effects (KIEs) are a cornerstone of mechanistic studies, providing direct evidence about the rate-determining step of a reaction wikipedia.orgillinois.edu. When this compound is used, the difference in reaction rates between molecules containing ¹³C and those with the more abundant ¹²C can be measured. This ¹³C KIE arises from the subtle differences in vibrational frequencies of bonds involving these isotopes, which directly impact the activation energy of bond-breaking or bond-forming steps wikipedia.org. A significant KIE indicates that the carbon atom is involved in the rate-limiting step of the reaction. For example, studies on the reaction of CO with OH radicals have utilized carbon isotopes to understand the formation of the HOCO radical, revealing pressure-dependent KIEs that provide insights into the reaction mechanism osti.gov.

Table 1: Illustrative ¹³C Kinetic Isotope Effects in Hypothetical Carbonate Reactions

| Reaction Step | Isotope Effect (k¹²/k¹³) | Mechanistic Implication |

| C-O bond cleavage in a carbonate intermediate | 1.035 | Suggests C-O bond breaking is involved in the rate-determining step. |

| Carbonate decarboxylation | 1.020 | Indicates that the breaking of the C-O bond during CO₂ release is rate-limiting. |

| Carbonate incorporation into a matrix | 1.008 | May suggest that the rate-limiting step involves a process where carbon is not directly bonded or is weakly involved. |

Note: These are illustrative values; actual KIEs are dependent on specific reaction conditions and mechanisms.

Analysis of Equilibrium Dynamics and Solvation Effects in Aqueous Systems

In aqueous solutions, carbonate species (CO₃²⁻, HCO₃⁻, H₂CO₃) are in dynamic equilibrium, influenced by pH, temperature, and solvation scbt.comcdnsciencepub.com. This compound allows for the study of these equilibria and the dynamics of carbon exchange between different species using techniques like ¹³C NMR. The chemical shift of the ¹³C nucleus is sensitive to its chemical environment, including its degree of protonation and coordination. By monitoring the ¹³C NMR spectra of solutions containing ¹³C-labeled sodium carbonate at various conditions, researchers can quantify the speciation of carbonate, study the rates of interconversion between species, and gain insights into how solvation shells affect these processes cdnsciencepub.comnih.gov. For instance, studies on uranyl(V) carbonate complexes have used ¹³C NMR to determine complex structures and analyze the kinetics of carbonate exchange nih.gov.

Investigation of Buffering Systems and pH Regulation Mechanisms

The bicarbonate buffer system, involving carbonic acid, bicarbonate, and carbonate ions, is crucial for maintaining pH homeostasis in biological and chemical systems wikipedia.orgkhanacademy.org. This compound can be used to investigate the mechanisms and kinetics of these buffering processes. By tracking the ¹³C label, researchers can monitor the interconversion rates between CO₂, HCO₃⁻, and CO₃²⁻ under varying conditions, providing a deeper understanding of how these systems respond to acid or base challenges enviro.wikipatsnap.com. This is particularly relevant for studying environmental processes, such as the buffering capacity of aquifers enviro.wiki, or biological systems where precise pH control is vital.

Advanced Materials Synthesis and Characterization with ¹³C Labeling

The incorporation of ¹³C-labeled sodium carbonate as a precursor in materials synthesis offers unique opportunities for characterizing the resulting materials at an atomic level.

Studies on the Formation and Properties of Carbonate-Derived Materials

This compound can serve as a ¹³C-labeled building block in the synthesis of various materials, including calcium carbonates, zeolites, and metal-organic frameworks (MOFs) where the carbonate moiety is integrated into the material's structure tandfonline.comtandfonline.com. Solid-state ¹³C NMR spectroscopy is a powerful tool for characterizing these materials, allowing for the direct observation of the ¹³C-labeled carbonate within the material's lattice. This technique can distinguish between different carbonate polymorphs (e.g., calcite, aragonite, vaterite) based on their distinct ¹³C chemical shifts and spectral parameters tandfonline.comtandfonline.com. Furthermore, ¹³C NMR, especially when combined with techniques like cross-polarization (CP/MAS), can identify the bonding environment of the carbonate carbon and probe its incorporation into the material's structure, providing insights into the synthesis mechanism and the properties of the final product tandfonline.comtandfonline.comau.dknih.gov. For example, ¹³C MAS NMR has been used to quantify carbonate phases in carbonated cement-based materials and to identify hydrous carbonate sites tandfonline.comtandfonline.comau.dk.

Table 2: ¹³C NMR Chemical Shifts for Carbonate Species and Materials

| Species/Material | ¹³C NMR Chemical Shift (ppm) | Notes |

| CO₂ (gas) | 124.5 | Gaseous carbon dioxide. |

| CO₂ (aqueous) | 125.9 | Dissolved carbon dioxide in water. |

| HCO₃⁻ (aqueous) | 161.3 | Bicarbonate ion in aqueous solution. |

| CO₃²⁻ (aqueous, free) | 169.13 | Free carbonate ion in aqueous solution. |

| CO₃²⁻ (aqueous, coordinated, e.g., in uranyl complex) | 106.70 | Coordinated carbonate ion, showing a significant upfield shift compared to free carbonate. nih.gov |

| Calcite (CaCO₃) | 168.2 | Common polymorph of calcium carbonate. tandfonline.com |

| Aragonite (CaCO₃) | 170.5 | Another polymorph of calcium carbonate. tandfonline.com |

| Vaterite (CaCO₃) | 170.1, 169.1 | Metastable polymorph of calcium carbonate. tandfonline.com |

| Hydromagnesite (Mg₅(CO₃)₄(OH)₂(H₂O)₄) | ~169-171 | Magnesium carbonate mineral, specific shift depends on structure and hydration. nih.gov |

| Nesquehonite (MgCO₃·3H₂O) | ~172-174 | Magnesium carbonate mineral, specific shift depends on structure and hydration. nih.gov |

Note: Chemical shifts can vary slightly depending on experimental conditions, solvent, and the specific solid-state environment.

Compound List:

this compound (Na₂¹³CO₃)

Carbon dioxide (CO₂)

Bicarbonate ion (HCO₃⁻)

Carbonate ion (CO₃²⁻)

Carbonic acid (H₂CO₃)

Calcium carbonate (CaCO₃)

Magnesium carbonate (MgCO₃)

Uranyl(V) carbonate complex ([U(V)O₂ (CO₃)₃]⁵⁻)

Advanced Methodologies and Experimental Design with Sodium Carbonate 13c

Implementation of Pulse-Chase Isotopic Labeling Techniques for Temporal Resolutiontandfonline.com